molecular formula C17H13NO2 B186883 3-Methyl-2-phenylquinoline-4-carboxylic acid CAS No. 43071-45-0

3-Methyl-2-phenylquinoline-4-carboxylic acid

Cat. No.: B186883
CAS No.: 43071-45-0
M. Wt: 263.29 g/mol
InChI Key: ZSVACLAZDFXWQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methyl-2-phenylquinoline-4-carboxylic acid is an organic compound with the molecular formula C17H13NO2. It belongs to the quinoline family, which is known for its diverse biological activities and applications in medicinal chemistry. This compound is characterized by a quinoline core structure substituted with a methyl group at the 3-position, a phenyl group at the 2-position, and a carboxylic acid group at the 4-position.

Biochemical Analysis

Biochemical Properties

3-Methyl-2-phenylquinoline-4-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been studied for its potential as a histone deacetylase (HDAC) inhibitor, which is crucial in the development of anticancer drugs . The compound’s interactions with HDACs suggest that it may modulate gene expression by altering the acetylation status of histones, thereby influencing chromatin structure and function.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in K652 cell-based screenings, derivatives of 2-phenylquinoline-4-carboxylic acid exhibited antiproliferative activity, indicating potential anti-cancer properties . The compound’s impact on cell signaling pathways and gene expression further underscores its potential as a therapeutic agent.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation. As an HDAC inhibitor, it modulates the acetylation status of histones, which in turn affects gene expression . This modulation can lead to changes in cellular processes such as cell cycle regulation, apoptosis, and differentiation.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under room temperature storage conditions

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues can impact its efficacy and safety as a therapeutic agent.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-2-phenylquinoline-4-carboxylic acid can be achieved through various synthetic routes. One common method involves the condensation of aniline with 2-nitrobenzaldehyde, followed by cyclization and subsequent functional group modifications. The reaction conditions typically involve the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the desired transformations .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. These methods often utilize optimized reaction conditions to maximize yield and purity. The choice of catalysts, solvents, and purification techniques is crucial to ensure the efficient production of the compound .

Chemical Reactions Analysis

Types of Reactions

3-Methyl-2-phenylquinoline-4-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce quinoline alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of quinoline derivatives .

Scientific Research Applications

3-Methyl-2-phenylquinoline-4-carboxylic acid has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

    2-Phenylquinoline-4-carboxylic acid: Similar in structure but lacks the methyl group at the 3-position.

    Quinoline-4-carboxylic acid: Lacks both the phenyl and methyl groups.

    3-Methylquinoline-4-carboxylic acid: Lacks the phenyl group at the 2-position

Uniqueness

3-Methyl-2-phenylquinoline-4-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl and phenyl groups enhances its hydrophobic interactions and potentially increases its binding affinity to target proteins, making it a valuable compound for drug development and other applications .

Properties

IUPAC Name

3-methyl-2-phenylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13NO2/c1-11-15(17(19)20)13-9-5-6-10-14(13)18-16(11)12-7-3-2-4-8-12/h2-10H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSVACLAZDFXWQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=CC=CC=C2N=C1C3=CC=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350108
Record name 3-methyl-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

43071-45-0
Record name 3-methyl-2-phenylquinoline-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 43071-45-0
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A solution of isatin (5.00 g, 34.0 mmol), propiophenone (5.47 g, 5.43 mL, 40.8 mmol), and potassium hydroxide pellets (6.73 g, 102 mmol) in ethanol (40 mL) was stirred at reflux for 23 h. After cooling, the solvent was removed in vacuo to give a brown residue. The residue was dissolved in water (75 mL) and washed with diethyl ether (4×100 mL). The aqueous layer was cooled by the addition of ice (˜50 g) and acidified to pH˜1 via dropwise addition of concentrated HCl with stirring. A solid precipitate was collected by filtration, washed with water and dried to provide the title compound as a yellowish-tan solid (7.59 g, 85%), which was used without further purification. MS (API+): M+1: 264 (45%), 220 (100); %); 1H NMR (300 MHz, DMSO-d6) d 2.39 (s, 3H), 7.49-7.57 (m, 3H), 7.59-7.72 (m, 7.76-7.84 (m, 2H), 8.06 (d, J=8.5 Hz, 1H), 14.20 (v br s, 1H, exchangeable).
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
5.43 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step Two
Yield
85%

Synthesis routes and methods II

Procedure details

3-Methyl-2-phenylquinoline-4-carboxylic acid was prepared by a Pfitzinger reaction (J. Org. Chem. 1950, 15:511–516). Propiophenone (3.3 mL, 1.2 equiv.) was added to a solution of isatin (3.00 g, 20.0 mmol) in ethanol (95%, 30 mL), followed by the addition of KOH pellets (86%, 3.91 g, 3 equiv.). The light brown mixture was stirred at 80° C. (oil bath temperature) for 40 hours. Solvent was removed in vacuo and the resulting solid residue was dissolved in water (50 mL), extracted with ether (30 mL×2) to remove any un-reacted starting materials. The aqueous layer was then cooled with an ice bath and acidified with concentrated aqueous HCl until pH˜3. The white precipitate was collected by suction filtration, washed with water and dried in a vacuum oven (30° C.) overnight. The white solid was essentially pure carboxylic acid (5.10 g, 97% yield) and was used for the next step without further purification. 1H NMR (300 MHz, DMSO-d6) δ 7.50–8.08 (m, 9H), 2.46 (s, 3H).
Quantity
3.3 mL
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

Ten milliliters (2N) of a sodium hydroxide aqueous solution was added dropwise to an ethanol (20 ml) suspension containing 1.47 g of isatin and 2.68 g of propiophenone at room temperature, and the reaction mixture was then heat-refluxed for 26 hours. The resulting reaction mixture was allowed to cool, and then concentrated under reduced pressure. Ice water was added to the residue, and the mixture was extracted with ethyl ether. The aqueous layer was acidified with dilute hydrochloric acid. The precipitate was collected by filtration, and dried to form 1.47 g of the above-mentioned compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step Two
Quantity
2.68 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Methyl-2-phenylquinoline-4-carboxylic acid
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
3-Methyl-2-phenylquinoline-4-carboxylic acid
Reactant of Route 3
3-Methyl-2-phenylquinoline-4-carboxylic acid
Reactant of Route 4
Reactant of Route 4
3-Methyl-2-phenylquinoline-4-carboxylic acid
Reactant of Route 5
3-Methyl-2-phenylquinoline-4-carboxylic acid
Reactant of Route 6
3-Methyl-2-phenylquinoline-4-carboxylic acid
Customer
Q & A

Q1: What is novel about the synthesis of the 6-(4-carboxy-3-methyl-2-phenylquinolin-6-ylsulfonyl)-3-methyl-2-phenylquinoline-4-carboxylic acid derivatives described in the research paper?

A1: The research paper outlines a novel, one-pot synthesis method for creating a series of 6-(4-carboxy-3-methyl-2-phenylquinolin-6-ylsulfonyl)-3-methyl-2-phenylquinoline-4-carboxylic acid derivatives. [] This method utilizes readily available starting materials: dapsone, α-ketobutyric acid, and various aromatic aldehydes. The reaction proceeds in the presence of CuBr2 as a catalyst. [] This approach offers several advantages, including operational simplicity, mild reaction conditions, and an environmentally friendly procedure, making it a promising alternative for preparing these specific quinoline-4-carboxylic acid derivatives. []

Q2: What are the potential applications of these newly synthesized compounds?

A2: While the research primarily focuses on the synthesis methodology, the authors suggest that these novel sulfone dimers, containing the 3-methyl-2-phenylquinoline-4-carboxylic acid moiety, hold potential as anticancer agents. [] Further research, including in vitro and in vivo studies, is necessary to explore their biological activity and confirm their efficacy and safety profiles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.